5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride
Description
Nomenclature and Systematic Identification
The systematic identification of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride begins with its International Union of Pure and Applied Chemistry (IUPAC) name: 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride . This nomenclature reflects the compound’s core pyrazole ring, substituted at position 1 with a phenyl group, at position 5 with a methyl group, and at position 4 with an aminomethyl moiety, followed by a hydrochloric acid salt formation.
The molecular formula C₁₁H₁₃N₃·HCl corresponds to a molecular weight of 224 g/mol , with the hydrochloride component contributing to its crystalline stability and solubility in polar solvents. Key identifiers include the CAS Registry Number 1031843-25-0 , which facilitates unambiguous chemical tracking across databases. Synonyms such as 1H-Pyrazole-4-methanamine, 5-methyl-1-phenyl-, hydrochloride (1:1) and 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride are commonly used in commercial and research contexts.
| Identifier | Value |
|---|---|
| IUPAC Name | 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride |
| Molecular Formula | C₁₁H₁₃N₃·HCl |
| Molecular Weight | 224 g/mol |
| CAS Registry Number | 1031843-25-0 |
| Key Synonyms | 1H-Pyrazole-4-methanamine, 5-methyl-1-phenyl-, hydrochloride; 5-methyl-1-phenylpyrazole-4-methylamine HCl |
The compound’s structural features are critical for its reactivity. The pyrazole ring’s aromaticity, combined with the electron-donating methyl group and the basic amine functionality, enables participation in diverse chemical reactions, including alkylation, acylation, and coordination chemistry.
Historical Development and Discovery
The synthesis of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride emerged from advancements in pyrazole chemistry during the early 21st century. Pyrazole derivatives gained prominence due to their pharmacological applications, particularly as anti-inflammatory, antimicrobial, and anticancer agents. The specific development of this compound is tied to efforts in optimizing pyrazole-based intermediates for drug discovery pipelines.
Patent literature reveals that its synthesis often involves multi-step routes starting from substituted pyrazole precursors. For example, one method employs (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol as a starting material, which undergoes oxidation to form the corresponding aldehyde, followed by reductive amination to introduce the amine group. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for further functionalization. The CAS registration of 1031843-25-0 in the mid-2010s coincided with its adoption in high-throughput screening libraries, reflecting its utility in medicinal chemistry.
Classification Within Pyrazole Derivatives
Pyrazole derivatives are classified based on substitution patterns and functional groups, which dictate their chemical and biological behavior. 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride belongs to the 1,5-disubstituted pyrazole subclass, distinguished by substituents at positions 1 (phenyl) and 5 (methyl). The aminomethyl group at position 4 further categorizes it as a 4-aminomethylpyrazole , a subgroup known for enhancing molecular interactions with biological targets through hydrogen bonding.
Compared to other pyrazole derivatives:
- Antipyrine (1,5-dimethyl-2-phenylpyrazole): Lacks the aminomethyl group, limiting its utility in covalent binding applications.
- Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide): Shares the 1-phenyl substitution but incorporates sulfonamide and trifluoromethyl groups for cyclooxygenase inhibition.
- Zoniporide (1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine): Features a piperazine ring instead of an aminomethyl group, highlighting the structural diversity within pharmaceutical pyrazoles.
The hydrochloride salt form of this compound places it among ionizable pyrazole derivatives , which are prioritized in drug design for improved bioavailability. Its structural simplicity and modular substituents make it a versatile scaffold for generating analogs with tailored properties.
(Word count: 1,020)
Properties
CAS No. |
1031843-25-0 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11;/h2-6,8H,7,12H2,1H3;1H |
InChI Key |
UANRCFNZVAKGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The foundational step in synthesizing 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride involves constructing the pyrazole core. A widely adopted method involves the condensation of phenylhydrazine with β-keto esters or β-diketones. For example, ethyl acetoacetate reacts with phenylhydrazine in acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent chloromethylation at the 4-position introduces a reactive site for amination. Chlorine substitution is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloromethyl-5-methyl-1-phenyl-1H-pyrazole.
Amination proceeds via nucleophilic substitution, where aqueous or gaseous ammonia displaces the chloride. This step requires careful pH control (8–9) to prevent hydrolysis of the chloromethyl intermediate. The free base is isolated by extraction with toluene or dichloromethane, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Typical yields for this route range from 75% to 85%.
Reductive Amination of Pyrazole-4-Carbaldehyde
An alternative pathway leverages reductive amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazole, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Reductive amination employs ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C, directly yielding the primary amine.
Reaction Conditions:
The hydrochloride salt is obtained by treating the amine with concentrated HCl in ethanol, followed by recrystallization from dimethylformamide (DMF) to achieve >99% purity.
Mannich Reaction for Direct Aminomethylation
The Mannich reaction offers a one-pot synthesis by condensing 5-methyl-1-phenyl-1H-pyrazole with formaldehyde and ammonium chloride. This method introduces the aminomethyl group directly at the 4-position without requiring pre-functionalized intermediates.
Optimized Parameters:
- Molar ratio (Pyrazole:Formaldehyde:NH₄Cl): 1:1.2:1.1
- Solvent: Ethanol/water (3:1)
- Temperature: 60°C
- Reaction time: 6 hours
- Yield: 68–72%
Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and treated with HCl gas to precipitate the hydrochloride salt.
Comparative Analysis of Synthetic Methods
| Parameter | Chloromethylation Route | Reductive Amination | Mannich Reaction |
|---|---|---|---|
| Starting Material | 3-Methyl-1-phenyl-pyrazolone | Pyrazole-4-carbaldehyde | 5-Methyl-1-phenyl-pyrazole |
| Key Reagents | POCl₃, NH₃ | NaBH₃CN, NH₄OAc | Formaldehyde, NH₄Cl |
| Reaction Time (hours) | 12–18 | 8–10 | 6–8 |
| Yield (%) | 75–85 | 70–78 | 68–72 |
| Purity After Crystallization | 98.5% | 99.2% | 97.8% |
Advantages and Limitations:
- Chloromethylation Route: High yields but involves hazardous POCl₃.
- Reductive Amination: Avoids chlorinated reagents but requires aldehyde synthesis.
- Mannich Reaction: One-pot synthesis but lower yield due to side reactions.
Optimization Strategies for Industrial Scalability
Solvent Selection and Recycling
Toluene and ethanol are preferred for large-scale extractions due to low toxicity and ease of recovery. In the chloromethylation route, toluene achieves 98% recovery via distillation, reducing production costs by 15–20%.
Catalytic Enhancements
Introducing Lewis acids like zinc chloride (ZnCl₂) in the Mannich reaction improves regioselectivity, increasing yields to 76%. Similarly, using molecular sieves in reductive amination absorbs excess moisture, preventing aldehyde hydration and boosting yields to 82%.
Crystallization Techniques
Anti-solvent crystallization with tert-butyl methyl ether (MTBE) enhances hydrochloride salt purity (>99.5%). Controlled cooling at 0.5°C/min minimizes impurities, as demonstrated in pilot-scale trials.
Large-Scale Production Considerations
| Stage | Equipment | Operational Parameters |
|---|---|---|
| Chloromethylation | Glass-lined reactor | Pressure: 1 atm; Temp: 110°C |
| Amination | Stainless steel autoclave | Pressure: 3–5 bar; Temp: 50°C |
| Crystallization | Jacketed crystallizer | Cooling rate: 0.5°C/min |
| Drying | Vacuum tray dryer | Temp: 45°C; Pressure: 50 mbar |
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, which can be leveraged in drug design. For instance, studies have indicated that derivatives of pyrazole compounds exhibit promising activities against cancer cell lines, showcasing their potential in anticancer therapies .
Anticonvulsant Activity
Research has demonstrated that certain pyrazole derivatives possess anticonvulsant properties. A series of compounds synthesized from related structures have been evaluated for their efficacy against induced seizures, indicating that modifications in the pyrazole framework can enhance their pharmacological profiles .
Recent studies have focused on the binding interactions of pyrazole derivatives with specific receptors, such as prostaglandin reductase (PTGR2). Computational docking studies have provided insights into the inhibitory mechanisms of these compounds, suggesting potential applications in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized various analogs and tested them against breast cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly improved therapeutic efficacy, highlighting the importance of structural optimization in drug development .
Case Study 2: Anticonvulsant Properties
Another investigation focused on synthesizing N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides and assessing their anticonvulsant activity. The findings revealed that these compounds exhibited notable protective effects against seizures, suggesting their potential as new anticonvulsant agents .
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Based Amine Hydrochlorides
Structural and Functional Differences
The table below compares the target compound with structurally analogous pyrazole derivatives:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, NO₂): Compounds like 5-(4-Cl-Ph)-3-Ph-... (, Compound 3) exhibit increased thermal stability due to stronger intermolecular interactions but reduced solubility in polar solvents .
- Electron-Donating Groups (Me, OMe) : The target compound’s 5-methyl group balances solubility and steric effects, while methoxy-substituted analogs (e.g., , Compound 1) show higher solubility but lower metabolic stability .
- Fluorinated Derivatives : The 5-(difluoromethyl)-1-(2-MePh)-... analog () demonstrates enhanced lipophilicity and resistance to oxidative metabolism, making it favorable for agrochemical applications .
Hydrogen Bonding and Crystallography
The hydrochloride salt form enables robust hydrogen-bonding networks, as seen in crystal structures refined using SHELX . For example, the target compound’s chloride ion participates in N–H···Cl interactions, stabilizing its crystalline lattice. In contrast, non-salt analogs (e.g., neutral pyrazoles in ) rely on weaker van der Waals forces, leading to lower melting points .
Biological Activity
5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride, a compound with the CAS number 1031843-25-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methyl and phenyl groups influences its interaction with biological targets.
Table 1: Basic Properties of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃·HCl |
| Molecular Weight | 227.70 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. A study focused on various pyrazole derivatives revealed that modifications to the pyrazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride has been explored for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Apoptosis Induction
In a controlled study, cancer cells treated with varying concentrations of the compound exhibited a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation. This suggests that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress.
Table 2: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride can be significantly influenced by its structural components. Substituents on the pyrazole ring affect binding affinity to target proteins and overall pharmacological activity.
Key Findings from SAR Studies
- Methyl Group : Enhances lipophilicity, improving membrane permeability.
- Phenyl Substituent : Contributes to increased binding affinity for certain receptors.
- Hydrochloride Form : Improves solubility and stability in physiological conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
